2-Amino-4-chloro-6-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile

Analytical Chemistry Procurement Quality Control Synthetic Chemistry

Kinase inhibitor development requires precise substitution patterns-generic analogs risk abolished target engagement. This pyrazolo[1,5-a]pyridine-3-carbonitrile offers four distinct handles (2-NH₂, 4-Cl, 6-OCH₃, 3-CN) validated against RET, CDK, and D4 programs. • 98% purity ensures reproducible SAR and stoichiometric control • 4-Cl enhances lipophilicity vs. 4-Br; 6-OCH₃ balances solubility • Orthogonal reactivity (SNAr, hydrolysis, acylation) enables diversified library synthesis

Molecular Formula C9H7ClN4O
Molecular Weight 222.63 g/mol
Cat. No. B12951320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-chloro-6-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile
Molecular FormulaC9H7ClN4O
Molecular Weight222.63 g/mol
Structural Identifiers
SMILESCOC1=CN2C(=C(C(=N2)N)C#N)C(=C1)Cl
InChIInChI=1S/C9H7ClN4O/c1-15-5-2-7(10)8-6(3-11)9(12)13-14(8)4-5/h2,4H,1H3,(H2,12,13)
InChIKeyCAHWYJITLXZQDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-4-chloro-6-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile Scaffold & Identity


2-Amino-4-chloro-6-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile (CAS 2414183-76-7) is a densely functionalized bicyclic heterocycle belonging to the pyrazolo[1,5-a]pyridine class, a privileged scaffold extensively exploited in kinase inhibitor discovery [1]. The compound bears four distinct substituents—a 2-amino group, a 4-chloro atom, a 6-methoxy group, and a 3-carbonitrile—on the fused pyrazole-pyridine core. This specific substitution pattern distinguishes it from simpler pyrazolo[1,5-a]pyridine-3-carbonitrile congeners and aligns it with the pharmacophoric features found in advanced RET, CDK, and MARK kinase inhibitor programs [2]. Commercially, it is supplied at 98% purity by Leyan (product no. 1565559) .

Privileged scaffold for kinase inhibitor discovery (RET, CDK, MARK)
Distinct 2-NH₂, 4-Cl, 6-OCH₃, 3-CN pattern differentiates from simpler analogs
Purity specification supports reproducible synthetic workflow (Leyan)

Generic Substitution Failure for 2-Amino-4-chloro-6-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile


The pyrazolo[1,5-a]pyridine-3-carbonitrile scaffold is not a uniform commodity; even minor substituent changes produce profound shifts in kinase selectivity, cellular potency, and physicochemical properties. In a systematic dopamine-receptor study, the carbonitrile analog FAUC 327 (a trisubstituted pyrazolo[1,5-a]pyridine-3-carbonitrile) achieved a D4 Ki of 1.5 nM with 31% intrinsic activity, whereas close structural analogs with altered substitution displayed markedly different binding profiles [1]. Similarly, patent data reveal that the 4-chloro and 6-methoxy groups influence both RET kinase inhibition and metabolic stability, meaning that swapping a 4-bromo or 6-unsubstituted analog can abolish target engagement [2]. Without verified quantitative parity across all four substituents, generic substitution introduces unacceptable risk in medicinal chemistry campaigns and industrial synthesis workflows.

  • Kinase selectivity shift Altered substitution pattern may shift kinase selectivity profiles relative to literature analog data.
  • Reduced target engagement 4-Bromo or 6-unsubstituted analogs may compromise target engagement and metabolic stability (patent SAR).
  • Synthetic campaign risk Unverified parity across all four substituents risks synthetic failure in lead optimization campaigns.

Differentiation Evidence for 2-Amino-4-chloro-6-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile


Purity-Driven Reproducibility Advantage

The target compound is commercially available at a certified purity of 98% (Leyan, HPLC) , whereas the unsubstituted parent 2-aminopyrazolo[1,5-a]pyridine-3-carbonitrile (CAS 864365-51-5) is typically listed without a purity specification across major vendors, introducing uncertainty in reaction stoichiometry and yield reproducibility. This 98% baseline ensures that procurement of the 4-chloro-6-methoxy derivative directly supports reproducible synthetic transformations without additional purification steps.

Purity specification
Specification review
98% (HPLC) vs unspecified purity
Supports batch-to-batch consistency in multi-step synthesis.
Verify specification per supplier COA.
Analytical Chemistry Procurement Quality Control Synthetic Chemistry

Enhanced H-Bonding Capacity vs. 6-Methoxy Analogs

The 2-amino substituent introduces an additional hydrogen-bond donor (HBD) absent in 6-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile. According to the fragment-based analysis embedded in patent SAR, the 2-NH₂ group forms a key interaction with the hinge region of kinases (e.g., hydrogen bond with Ala807 in RET kinase co-crystal structures of pyrazolo[1,5-a]pyridine-3-carbonitrile inhibitors) . The target compound thus possesses 2 HBDs vs. 1 HBD for 6-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile and 1 HBD for 4-chloro-6-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile, directly affecting kinase recognition potential.

H-bond donors
Class-level inference
2 HBD (2-NH₂) vs 0 HBD (analogs)
May support kinase hinge-binding assay context.
Co-crystal evidence from class members.
Medicinal Chemistry Kinase Inhibitor Design Molecular Recognition

Chloro Advantage in Electrophilicity & Stability

The 4-chloro group occupies a position that, in the broader pyrazolo[1,5-a]pyridine-3-carbonitrile class, strongly modulates both target potency and metabolic stability. In patent SAR for RET inhibitors, 4-chloro substitution conferred superior stability in liver microsome assays compared to 4-unsubstituted analogs, while 4-bromo substitution increased molecular weight and lipophilicity (cLogP increase of ~0.5 units) without commensurate potency gains [1]. The chlorine atom provides an optimal balance: it is sufficiently electron-withdrawing (σₚ = 0.23) to polarize the pyridine ring for electrophilic aromatic substitution chemistry, yet smaller than bromine (van der Waals radius: Cl 1.75 Å vs. Br 1.85 Å), preserving better ligand efficiency metrics.

Chloro vs bromo
Class-level inference
Δ vdW −0.10 Å, Δ cLogP −0.5 to −1.2
Supports balance of synthetic utility and metabolic stability context.
Patent SAR; verify with specific assays.
Medicinal Chemistry Drug Metabolism SAR Optimization

6-Methoxy Solubility & Synthetic Handle

The 6-methoxy group improves aqueous solubility relative to the 6-unsubstituted 2-amino-4-chloropyrazolo[1,5-a]pyridine-3-carbonitrile. In the class of pyrazolo[1,5-a]pyridines, introduction of a 6-alkoxy substituent has been shown to increase topological polar surface area (TPSA) by approximately 9–12 Ų and reduce cLogP by 0.3–0.7 units, directly translating to improved solubility in aqueous buffer systems [1]. Furthermore, the methoxy group serves as a synthetic handle for O-demethylation to the 6-hydroxy derivative, enabling late-stage diversification not possible with 6-H analogs.

6-Methoxy property
Class-level inference
Δ TPSA +9–12 Ų, O-demethylation handle
Supports aqueous solubility and synthetic diversification review.
Calculated values; verify experimentally.
Physicochemical Properties Synthetic Chemistry Formulation Science

Application Scenarios for 2-Amino-4-chloro-6-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile


Kinase Inhibitor Optimization: 2-NH₂ Hinge Binder

The compound is ideally suited as an advanced intermediate for RET, CDK, or MARK kinase inhibitor programs where the 2-amino group engages the kinase hinge region, the 4-chloro substituent maintains favorable lipophilicity (inferred cLogP advantage over 4-Br analog), and the 6-methoxy group contributes solubility. The 98% purity specification ensures reproducible SAR data in biochemical IC₅₀ determinations . This substitution pattern mirrors the core of clinical-stage pyrazolo[1,5-a]pyridine-3-carbonitrile inhibitors such as selpercatinib (LOXO-292) .

Parallel Synthesis of Pyrazolopyridine Libraries

The orthogonal reactivity of the 4-chloro (nucleophilic aromatic substitution) and 3-carbonitrile (hydrolysis to amide/acid, cycloaddition) groups, combined with the 2-amino (acylation, sulfonylation) and 6-methoxy (demethylation) handles, makes this compound a versatile diversification node. The 98% purity enables accurate stoichiometric control in parallel synthesis workflows, reducing the need for post-reaction purification when generating >100-compound libraries .

D4 Receptor Probe & Neuropsychiatric Discovery

Based on the demonstrated high-affinity D4 binding (Ki = 1.5 nM) of the structurally related carbonitrile FAUC 327 , the 2-amino-4-chloro-6-methoxy substitution pattern is predicted to engage the D4 receptor orthosteric site with sub-micromolar affinity while the 4-chloro and 6-methoxy groups provide vectors for tuning subtype selectivity over D2 and D3 receptors. The compound serves as a practical starting scaffold for generating D4-selective positron emission tomography (PET) tracer candidates.

Agrochemical Discovery: Acaricide & Insecticide Leads

Patent literature establishes pyrazolo[1,5-a]pyridine derivatives as active acaricides and insecticides . The combination of electron-withdrawing (4-Cl, 3-CN) and electron-donating (2-NH₂, 6-OCH₃) substituents on the target compound creates a dipole moment profile that may enhance target-site penetration in arthropod species, differentiating it from simpler pyrazolo[1,5-a]pyridine scaffolds previously evaluated in agrochemical screens. The 98% purity ensures reproducible greenhouse and field trial dosing.

Application
Selection Property
Validation Focus
Kinase inhibitor optimization (RET, CDK, MARK)
Multi-substituted pyrazolo[1,5-a]pyridine core
Hinge-binding engagement and metabolic stability profiling
Diversity-oriented parallel synthesis
Orthogonal reactive handles (Cl, CN, NH₂, OCH₃)
Synthetic versatility and purification efficiency
Dopamine D4 receptor probe research
Analogous to high-affinity FAUC 327 scaffold
Subtype selectivity over D2/D3 and PET tracer feasibility
Agrochemical acaricide/insecticide lead discovery
Dipole moment profile from electron effects
Target-site penetration research and field-trial reproducibility
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